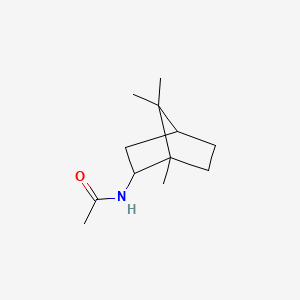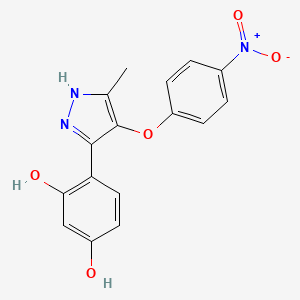
3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile is a complex organic compound that features a benzimidazole ring, a nitrophenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration and Chlorination: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using reagents like thionyl chloride.
Coupling Reactions: The benzimidazole and nitrophenyl intermediates can be coupled using a suitable base and solvent system to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the nitrophenyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or phenyl ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in biochemical assays to study cellular processes.
Industry
Materials Science:
作用机制
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)-1H-benzo[d]imidazole
- 3-(2-Nitrophenyl)-2-(1H-benzo[d]imidazol-2-yl)propanoic acid
Uniqueness
The presence of both a nitrophenyl group and a benzimidazole ring in 3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile may confer unique electronic properties, making it particularly useful in specific applications such as medicinal chemistry or materials science.
属性
CAS 编号 |
105098-95-1 |
|---|---|
分子式 |
C17H11ClN4O3 |
分子量 |
354.7 g/mol |
IUPAC 名称 |
3-(2-chloro-5-nitrophenyl)-2-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H11ClN4O3/c1-21-15-5-3-2-4-14(15)20-17(21)12(9-19)16(23)11-8-10(22(24)25)6-7-13(11)18/h2-8,12H,1H3 |
InChI 键 |
YUUXBOGKYUNAHL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide](/img/structure/B11974688.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974733.png)

![methyl 4-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11974745.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11974749.png)
